molecular formula C11H11FN2O4 B13430380 3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate CAS No. 29218-34-6

3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate

Cat. No.: B13430380
CAS No.: 29218-34-6
M. Wt: 254.21 g/mol
InChI Key: POYGPDDZVIWFGX-UHFFFAOYSA-N
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Description

3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is a synthetic compound that features a fluorophenyl group, a hydroxymethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate typically involves the reaction of p-fluorophenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxazolidinone ring may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Fluorophenyl)-2-oxazolidinone: Lacks the hydroxymethyl group but shares the fluorophenyl and oxazolidinone core.

    5-Hydroxymethyl-2-oxazolidinone: Lacks the fluorophenyl group but contains the hydroxymethyl and oxazolidinone components.

    p-Fluorophenyl isocyanate: A precursor in the synthesis of the target compound.

Uniqueness

3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, while the hydroxymethyl group provides additional sites for chemical modification.

Properties

CAS No.

29218-34-6

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate

InChI

InChI=1S/C11H11FN2O4/c12-7-1-3-8(4-2-7)14-5-9(18-11(14)16)6-17-10(13)15/h1-4,9H,5-6H2,(H2,13,15)

InChI Key

POYGPDDZVIWFGX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)COC(=O)N

Origin of Product

United States

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